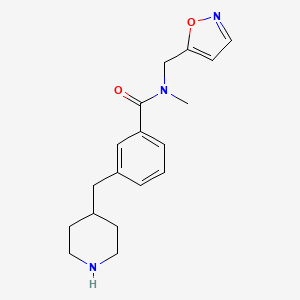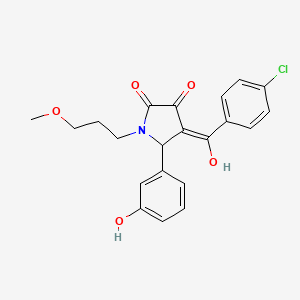
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride, also known as LY2940094, is a novel small-molecule inhibitor of the transcription factor signal transducer and activator of transcription 3 (STAT3). STAT3 is a key player in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. Dysregulation of STAT3 has been implicated in the pathogenesis of various diseases, including cancer, inflammation, and autoimmune disorders. LY2940094 has shown promising results in preclinical studies and is currently being evaluated in clinical trials as a potential therapeutic agent for the treatment of cancer and other diseases.
Mécanisme D'action
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride inhibits the activity of STAT3, a transcription factor that plays a key role in the regulation of various cellular processes, including cell proliferation, differentiation, and survival. STAT3 is activated by various cytokines and growth factors, and its dysregulation has been implicated in the pathogenesis of various diseases, including cancer and inflammation. This compound binds to the SH2 domain of STAT3, preventing its phosphorylation and activation. This leads to the inhibition of downstream signaling pathways and the suppression of cell growth, survival, and migration.
Biochemical and physiological effects:
This compound has been shown to have a selective and potent inhibitory effect on STAT3 activity. In vitro studies have shown that this compound inhibits the phosphorylation and nuclear translocation of STAT3, leading to the suppression of downstream signaling pathways. This compound has also been shown to induce apoptosis and cell cycle arrest in cancer cells, and to inhibit the production of pro-inflammatory cytokines in immune cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis, and reduces inflammation in mouse models of cancer and autoimmune disorders.
Avantages Et Limitations Des Expériences En Laboratoire
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has several advantages as a tool compound for research purposes. It is a selective and potent inhibitor of STAT3 activity, and has been shown to have anti-cancer and immunomodulatory effects in preclinical studies. However, there are also some limitations to the use of this compound in lab experiments. It is a small-molecule inhibitor that may have off-target effects, and its efficacy may vary depending on the cell type and experimental conditions. In addition, the pharmacokinetic and pharmacodynamic properties of this compound may differ between species, which may complicate the interpretation of in vivo studies.
Orientations Futures
There are several potential future directions for the research and development of N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride. One direction is the further optimization of the compound for improved pharmacokinetic and pharmacodynamic properties, and the development of more potent and selective inhibitors of STAT3 activity. Another direction is the evaluation of this compound in combination with other therapeutic agents, such as chemotherapy and immunotherapy, for the treatment of cancer and other diseases. Additionally, the identification of biomarkers that can predict the response to this compound may help to identify patients who are most likely to benefit from the drug. Finally, the elucidation of the molecular mechanisms underlying the anti-cancer and immunomodulatory effects of this compound may provide insights into the pathogenesis of cancer and autoimmune disorders, and may lead to the development of new therapeutic strategies.
Méthodes De Synthèse
The synthesis of N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride involves a multi-step process that starts with the preparation of 5-isoxazolecarboxylic acid. The acid is then converted to the corresponding acid chloride, which is reacted with N-methyl-4-piperidone to form the key intermediate N-(5-isoxazolylmethyl)-N-methyl-4-piperidone. The intermediate is then reacted with 3-chlorobenzaldehyde to form the final product, this compound. The synthesis of this compound has been described in detail in a patent application filed by Eli Lilly and Company, the developer of the drug.
Applications De Recherche Scientifique
N-(5-isoxazolylmethyl)-N-methyl-3-(4-piperidinylmethyl)benzamide hydrochloride has been the subject of extensive preclinical research, which has demonstrated its potential as a therapeutic agent for the treatment of cancer and other diseases. In vitro studies have shown that this compound inhibits the growth and survival of various cancer cell lines, including breast, lung, and pancreatic cancer cells. In vivo studies have shown that this compound inhibits tumor growth and metastasis in mouse models of breast and pancreatic cancer. This compound has also been shown to have anti-inflammatory and immunomodulatory effects, which may be beneficial in the treatment of autoimmune disorders.
Propriétés
IUPAC Name |
N-methyl-N-(1,2-oxazol-5-ylmethyl)-3-(piperidin-4-ylmethyl)benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H23N3O2/c1-21(13-17-7-10-20-23-17)18(22)16-4-2-3-15(12-16)11-14-5-8-19-9-6-14/h2-4,7,10,12,14,19H,5-6,8-9,11,13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CWXMIIVRSBGOAY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC=NO1)C(=O)C2=CC=CC(=C2)CC3CCNCC3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![3-[3-(3-chloro-5-isoxazolyl)propanoyl]-3,9-diazaspiro[5.5]undecane hydrochloride](/img/structure/B5433732.png)
![N-methyl-N-[(1S)-1-phenylethyl]-1-[3-(trifluoromethyl)benzyl]-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5433738.png)

![N-(2-methoxyethyl)-4-methyl-3-[2-oxo-2-(pyridin-3-ylamino)ethyl]-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433744.png)
![(4aS*,8aR*)-6-[(3-ethylisoxazol-5-yl)methyl]-1-[3-(methylthio)propyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5433761.png)

![3-{2-[(3-furylmethyl)amino]-2-oxoethyl}-N-(2-methoxyethyl)-4-methyl-3,4-dihydro-2H-1,4-benzoxazine-6-carboxamide](/img/structure/B5433781.png)
![1-(1-adamantyl)-2-{[6-(methoxymethyl)-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl]amino}ethanol](/img/structure/B5433788.png)
![(3aS*,6aS*)-2-ethyl-5-[3-(3-hydroxyisoxazol-5-yl)propanoyl]-1-oxohexahydropyrrolo[3,4-c]pyrrole-3a(1H)-carboxylic acid](/img/structure/B5433799.png)
![2-[(5-ethyl-5H-[1,2,4]triazino[5,6-b]indol-3-yl)thio]-N,N-diphenylacetamide](/img/structure/B5433801.png)
![2-methyl-5-{[(1-methyl-3-phenylpropyl)amino]sulfonyl}benzamide](/img/structure/B5433823.png)
![N-(2-{[6-(4,5-dimethyl-1H-imidazol-1-yl)-2-methyl-4-pyrimidinyl]amino}ethyl)-N'-(3-fluorophenyl)urea](/img/structure/B5433828.png)
![N-(4-{1-[3-(trifluoromethyl)benzyl]-1H-benzimidazol-2-yl}-1,2,5-oxadiazol-3-yl)acetamide](/img/structure/B5433834.png)
![2-(4-fluorophenyl)-3-{2-[(3-nitrobenzyl)oxy]phenyl}acrylonitrile](/img/structure/B5433841.png)